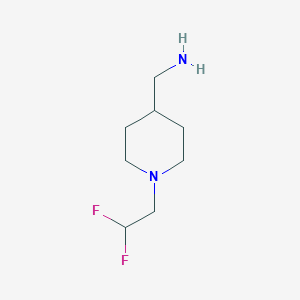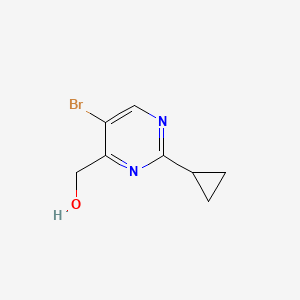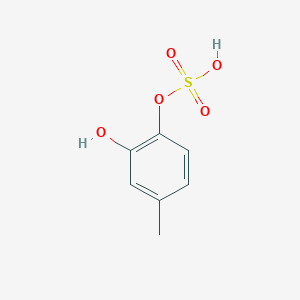
2-Hydroxy-4-methylphenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylphenyl hydrogen sulfate typically involves the sulfation of 2-hydroxy-4-methylphenol. One common method is the reaction of 2-hydroxy-4-methylphenol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylphenyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfate ester can be reduced to regenerate the parent phenol.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will regenerate the parent phenol .
Scientific Research Applications
2-Hydroxy-4-methylphenyl hydrogen sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to study the effects of sulfation on biological molecules.
Industry: Used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylphenyl hydrogen sulfate involves its interaction with biological molecules through sulfation. Sulfation can alter the solubility, reactivity, and biological activity of molecules. The compound may target specific enzymes or receptors involved in sulfate metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxytoluene: Another phenolic compound with similar structural features.
2-Hydroxy-4-methylbenzoic acid: Shares the hydroxyl and methyl groups but differs in the presence of a carboxylic acid group.
Uniqueness
2-Hydroxy-4-methylphenyl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical and biological properties. This makes it valuable for studying sulfation processes and for applications where sulfate esters are required .
Properties
CAS No. |
2349374-79-2 |
|---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
(2-hydroxy-4-methylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C7H8O5S/c1-5-2-3-7(6(8)4-5)12-13(9,10)11/h2-4,8H,1H3,(H,9,10,11) |
InChI Key |
NCOMUGOPQPRVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B12985081.png)
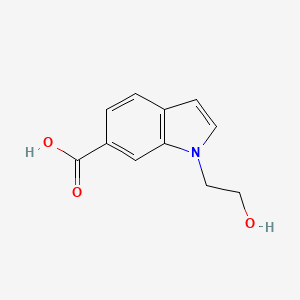
![9-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12985084.png)
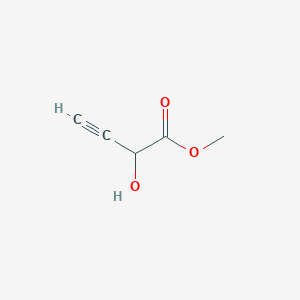
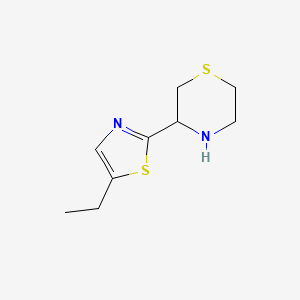
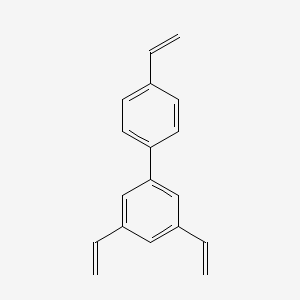
![3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12985103.png)
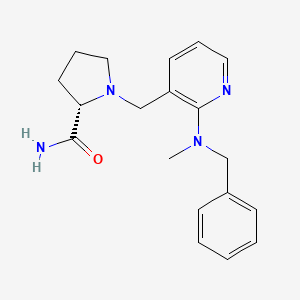
![3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid](/img/structure/B12985109.png)
![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
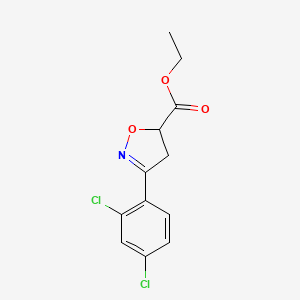
![(R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B12985140.png)
